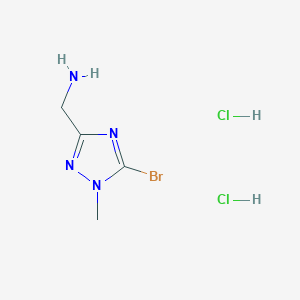

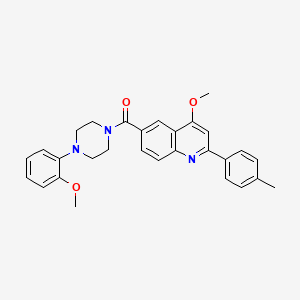

(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.

科学的研究の応用

Anticancer Activity

- Breast Cancer Research :

- Research led by Perreault et al. (2017) focused on anticancer structure-activity relationship studies of aminosteroid derivatives, identifying RM-581 as a compound with potent cytotoxic activity in breast cancer MCF-7 cell culture and effectiveness in blocking tumor growth in a mouse xenograft model of breast cancer. RM-581 showed a better selectivity index for breast cancer MCF-7 cells over normal cells (Perreault et al., 2017).

Synthesis and Chemical Properties

- Electrochemical Synthesis :

- Largeron and Fleury (1998) described an electrochemical synthesis process for novel 8-amino-1,4-benzoxazine derivatives, using a starting material similar to the compound , demonstrating the synthesis potential in one-pot without isolation of intermediates (Largeron & Fleury, 1998).

Pharmacology and Receptor Activity

- Adrenoceptor Antagonist :

- Höglund et al. (2006) synthesized a series of 4-aminoquinolines, testing their properties on human alpha(2)-adrenoceptor subtypes. They discovered compounds with good antagonist potencies and excellent subtype selectivities, highlighting the critical need for a substituent in the quinoline ring for receptor affinity and potency (Höglund et al., 2006).

Corrosion Inhibition

- Corrosion Inhibitory Properties :

- El Faydy et al. (2020) investigated 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives for steel in HCl electrolyte. Their findings confirmed significant improvement in anti-corrosion properties, revealing that these compounds decrease the steel dissolution by developing a pseudo-capacitive film on the steel surface (El Faydy et al., 2020).

特性

IUPAC Name |

[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-20-8-10-21(11-9-20)25-19-28(35-3)23-18-22(12-13-24(23)30-25)29(33)32-16-14-31(15-17-32)26-6-4-5-7-27(26)34-2/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGRDCZSVNGCQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)

![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)

![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)

![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)